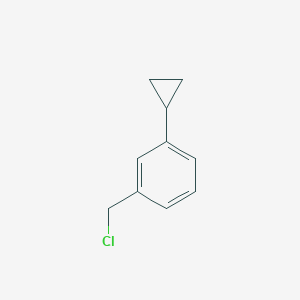

1-(Chloromethyl)-3-cyclopropylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ring-opening and Dichlorination

Donor-acceptor cyclopropanes, akin to 1-(Chloromethyl)-3-cyclopropylbenzene, undergo ring-opening reactions when reacted with iodobenzene dichloride, yielding products with chlorine atoms positioned adjacent to the donor and acceptor groups. This reaction demonstrates the compound's potential in generating dichlorinated products from cyclopropane derivatives, enabling further chemical transformations (Garve et al., 2014).

Intramolecular Electron Transfer

The structural variations of diferrocenylbenzenes, including those similar to this compound, have been prepared and studied for their electron transfer properties. These compounds are crucial for understanding the effects of structural modifications on the electron transfer rates, showcasing their potential in designing molecular electronic devices (Patoux et al., 1997).

Synthesis of Cyclopropylbenzaldehyde

Chloromethylation of cyclopropylbenzene, similar to the reactions involving this compound, leads to a mixture of o- and p-cyclopropylbenzyl chlorides. Further reaction with hexamethylenetetramine produces cyclopropylbenzaldehydes, indicating the compound's role in synthesizing aldehydes for further chemical synthesis (Harnden et al., 1968).

Spirocyclopropane Heterocycles

Methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles under specific conditions to form spirocyclopropane anellated heterocycles. This application underscores the importance of this compound derivatives in constructing complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Meijere et al., 1989).

Annulation and Fragmentation

The gold(I)-catalyzed cyclization of certain alkynylbenzenes results in 1,3-disubstituted naphthalenes via a process involving retro-cyclopropanation. This demonstrates the compound's utility in gold-catalyzed reactions, leading to the formation of complex polycyclic aromatic hydrocarbons through unique fragmentation pathways (Solorio-Alvarado & Echavarren, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

1-(chloromethyl)-3-cyclopropylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTXLBILFLBCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2670289.png)